1,1-Dichloro-3,3-difluoroprop-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
461-67-6 |
|---|---|
Molecular Formula |
C3H2Cl2F2 |
Molecular Weight |
146.95 g/mol |
IUPAC Name |
1,1-dichloro-3,3-difluoroprop-1-ene |
InChI |
InChI=1S/C3H2Cl2F2/c4-2(5)1-3(6)7/h1,3H |
InChI Key |
WZBFBGLQXCGMFG-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)C(F)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1,1 Dichloro 3,3 Difluoroprop 1 Ene
Olefinic Reactivity of the 1,1-Dichloro-3,3-difluoroprop-1-ene Moiety
The presence of a carbon-carbon double bond in this compound makes it susceptible to various addition reactions. The electron-rich nature of the π-bond allows it to react with electrophiles, nucleophiles, and radical species. savemyexams.com
Electrophilic Additions to the Double Bond
Electrophilic addition is a characteristic reaction of alkenes, where an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. savemyexams.comlibretexts.org In the case of unsymmetrical alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms. lumenlearning.com
For this compound, an unsymmetrical alkene, the addition of a hydrogen halide (HX) would proceed via the formation of a carbocation. chemguide.co.uk The stability of the resulting carbocation determines the major product. The reaction rate of electrophilic addition of hydrogen halides to alkenes generally increases in the order of HF < HCl < HBr < HI, which corresponds to the decreasing bond strength of the hydrogen-halogen bond. lumenlearning.comchemguide.co.uk
The general mechanism for the electrophilic addition of a hydrogen halide to an alkene involves two main steps:
Electrophilic attack: The π electrons of the alkene's double bond attack the electrophilic hydrogen of the hydrogen halide, forming a C-H bond and a carbocation intermediate. libretexts.org
Nucleophilic attack: The halide anion then acts as a nucleophile and attacks the carbocation, forming the final product. libretexts.org
The presence of electron-withdrawing halogen atoms on the double bond of this compound can influence the reactivity and regioselectivity of electrophilic additions.
Nucleophilic Additions and Substitutions
While alkenes are typically electron-rich and react with electrophiles, the presence of strongly electron-withdrawing groups can render the double bond susceptible to nucleophilic attack. In the case of this compound, the chlorine and fluorine atoms are electron-withdrawing, which could potentially enable nucleophilic addition or substitution reactions under certain conditions.
Research on related compounds, such as 1,3-dichloro-1,3-bis(dimethylamino)propenium salts, shows that they react with primary amines to yield different products depending on the amine's structure. rsc.org These reactions can proceed through mechanisms involving intramolecular rearrangements, highlighting the complex reactivity patterns of substituted propenes. rsc.org
Radical Reactions and Polymerization Initiation
The double bond of this compound can also participate in radical reactions. Under specific conditions, such as in the presence of a radical initiator or upon exposure to UV light, radical addition to the double bond can occur.
Furthermore, like other alkenes, this compound could potentially undergo polymerization. The initiation of polymerization can be achieved through radical, cationic, or anionic mechanisms, depending on the monomer and the reaction conditions. The presence of halogen substituents would significantly influence the polymer's properties.
Reactivity of Halogen Substituents in this compound
The chlorine and fluorine atoms attached to the carbon framework of this compound are not inert and can participate in various reactions.
Halogen Exchange Reactions
Halogen exchange reactions, particularly the replacement of chlorine with fluorine, are important in the synthesis of fluorinated compounds. For instance, the preparation of 1,3-dichloro-1,1-difluoropropane (B1294485) can be achieved through the reaction of 1,1,1,3-tetrachloropropane (B89638) with antimony trifluoride in the presence of a Lewis acid catalyst. scribd.com This type of reaction demonstrates the feasibility of exchanging chlorine atoms for fluorine atoms in a propane (B168953) backbone.
Similar halogen exchange reactions could potentially be applied to this compound to synthesize more highly fluorinated propenes. The choice of fluorinating agent and catalyst is crucial for the success of such transformations.
Elimination Reactions Leading to Alkyne Formation
Dihaloalkanes and haloalkenes can undergo elimination reactions to form alkynes. organic-chemistry.org For example, the treatment of 1,1-dibromoalkenes with a strong base can lead to the formation of terminal alkynes. organic-chemistry.org
In the case of this compound, a dehydrohalogenation reaction, which involves the removal of a hydrogen and a halogen atom from adjacent carbons, could potentially lead to the formation of a haloalkyne. The feasibility of this reaction would depend on the reaction conditions, particularly the strength of the base used. The synthesis of 1,1-dichloro-2,2-difluoroethylene (B1203012) from 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) via dehalogenation using zinc powder is a related transformation that highlights the potential for elimination reactions in polyhalogenated compounds. orgsyn.org
Cycloaddition Reactions of this compound
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. adichemistry.comlibretexts.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring. adichemistry.com The reactivity of this compound in such transformations is influenced by the electronic effects of the halogen substituents.
Diels-Alder Reaction Pathways
The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile to form a six-membered ring. ox.ac.uk In the context of this compound, the double bond is electron-deficient due to the presence of the chlorine atoms, making it a potential dienophile.
Detailed mechanistic studies on the Diels-Alder reactions of this compound are not extensively reported in the provided search results. However, the general principles of the Diels-Alder reaction suggest that its electron-poor nature would favor reactions with electron-rich dienes. The stereoselectivity of the reaction would be governed by the principles of orbital symmetry, with the reaction proceeding in a suprafacial manner with respect to both the diene and the dienophile. utdallas.edu
Other Pericyclic Reactions
Pericyclic reactions are a broader class of concerted reactions that proceed through a cyclic transition state. adichemistry.commsu.edu Beyond the Diels-Alder reaction, this compound can potentially participate in other types of pericyclic reactions.
One such reaction is the 1,3-dipolar cycloaddition , which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The electron-deficient double bond of this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles, such as azides, nitrile oxides, and diazomethane. wikipedia.orgorganic-chemistry.org These reactions are valuable for the synthesis of highly functionalized five-membered heterocycles. nih.govnih.gov The regioselectivity of these cycloadditions is influenced by both electronic and steric factors. organic-chemistry.org
[2+2] cycloadditions are another possibility, leading to the formation of four-membered rings. These reactions are often photochemically induced and can occur between two alkene units. libretexts.org While specific examples involving this compound are not detailed in the search results, its activated double bond could potentially undergo such reactions.
Transformational Chemistry of this compound
The transformational chemistry of this compound encompasses a variety of reactions that modify its structure to produce other valuable chemical entities. These transformations can involve the manipulation of the halogen atoms or the conversion of the alkene functionality into other chemical groups.
Conversion to Other Halogenated Organic Compounds
The presence of chlorine and fluorine atoms in this compound allows for its use as a precursor to other halogenated compounds through various substitution and elimination reactions.
One notable transformation is the conversion of similar structures, like 1,1,1-trifluoroalkanones, to 1,1-dichloro-1-alkenones using aluminum trichloride (B1173362) (AlCl₃). beilstein-journals.orgd-nb.infonih.gov This suggests that the dichlorovinyl moiety can be synthesized from other halogenated precursors. While not a direct transformation of this compound itself, this highlights a synthetic route to related structures.
Furthermore, halogen exchange reactions (Finkelstein reaction) could potentially be employed to replace the chlorine atoms with other halogens, such as bromine or iodine, by reacting with the corresponding sodium halide in a suitable solvent like acetone. vanderbilt.edu
Spectroscopic Characterization and Structural Elucidation of 1,1 Dichloro 3,3 Difluoroprop 1 Ene
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrational Modes
For 1,1-Dichloro-3,3-difluoroprop-1-ene, the Raman spectrum is expected to exhibit distinct peaks corresponding to the stretching and bending vibrations of its various bonds. Key vibrational modes would include the C=C double bond stretching, C-C single bond stretching, C-H bending, C-Cl stretching, and C-F stretching. The presence of both chlorine and fluorine atoms influences the vibrational frequencies due to their different masses and electronegativities.
While specific experimental Raman data for this compound is not widely available in the surveyed literature, the expected regions for its primary vibrational modes can be predicted based on characteristic group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| C=C Stretch | Alkene | 1640 - 1680 |
| C-C Stretch | Alkane | 800 - 1200 |
| =C-H Bend | Alkene | 675 - 1000 |
| C-Cl Stretch | Halogenated Alkane | 600 - 800 |
| C-F Stretch | Halogenated Alkane | 1000 - 1400 |
This table presents generalized expected wavenumber ranges and may not reflect the precise values for this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Electron Ionization (EI) Mass Spectrometry
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
For this compound (C₃H₂Cl₂F₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak and any chlorine-containing fragment peaks will exhibit a characteristic isotopic pattern. Common fragmentation pathways for this molecule would likely involve the loss of halogen atoms or groups.
| Ion | Formula | Possible m/z | Description |
| [M]⁺ | [C₃H₂Cl₂F₂]⁺ | 146, 148, 150 | Molecular ion (showing isotopic pattern for two Cl atoms) |
| [M-F]⁺ | [C₃H₂Cl₂F]⁺ | 127, 129, 131 | Loss of a fluorine atom |
| [M-Cl]⁺ | [C₃H₂ClF₂]⁺ | 111, 113 | Loss of a chlorine atom |
| [M-Cl-F]⁺ | [C₃H₂ClF]⁺ | 92, 94 | Loss of a chlorine and a fluorine atom |
| [M-Cl₂]⁺ | [C₃H₂F₂]⁺ | 76 | Loss of two chlorine atoms |
This table presents a hypothetical fragmentation pattern. The relative abundances of the ions would depend on their stability.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high precision. This allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass. The computed exact mass of this compound is 145.9501618 Da. nih.gov HRMS would be able to confirm this precise mass, thereby verifying the elemental composition of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.
The this compound molecule contains a carbon-carbon double bond (a chromophore), which gives rise to a π → π* transition. This transition involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital. Additionally, the non-bonding electrons on the chlorine and fluorine atoms can undergo n → σ* transitions, where an electron from a non-bonding orbital is excited to a σ* antibonding orbital. Generally, π → π* transitions for isolated double bonds occur in the far UV region, often below 200 nm. The presence of halogen substituents can cause a slight red shift (shift to longer wavelength) of this absorption. While specific experimental UV-Vis data is not readily found, the principal absorption for this compound is expected to be in the UV region. libretexts.org
Electron Spin Resonance (ESR) Spectroscopy for Radical Studies
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to study species with unpaired electrons, such as radicals. washington.eduwikipedia.org The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field.
ESR spectroscopy would not be directly applicable to this compound in its ground state, as it does not possess any unpaired electrons. However, if a radical were to be formed from this molecule, for instance, through the homolytic cleavage of a C-H or C-Cl bond induced by UV light or a chemical initiator, ESR would be an invaluable tool for its characterization. nih.gov
The resulting ESR spectrum would provide information about the electronic environment of the unpaired electron. Hyperfine splitting patterns, caused by the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H and ¹⁹F), would help to identify the location of the radical center within the molecule.
Computational Chemistry and Theoretical Studies on 1,1 Dichloro 3,3 Difluoroprop 1 Ene
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the stability of molecules like 1,1-dichloro-3,3-difluoroprop-1-ene. These computational methods provide insights into molecular geometries, energy levels, and other electronic properties that are often difficult to determine experimentally.
Ab Initio Methods
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a rigorous approach to studying molecular systems. For this compound, these methods can be employed to calculate its fundamental properties. While specific ab initio studies on this exact molecule are not prevalent in readily available literature, the principles of these methods are widely applied to similar halogenated propenes. For instance, in related molecules like 1,2-dihaloethanes, ab initio molecular orbital calculations have been used to investigate rotational isomerism and conformational stability. These studies typically involve solving the Schrödinger equation for the molecule, which provides detailed information about its wave function and energy. The accuracy of ab initio calculations is highly dependent on the level of theory and the basis set used. Higher levels of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, along with larger basis sets, yield more accurate results but are computationally more demanding.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance between accuracy and computational cost. researchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, which is a simpler variable to handle than the many-electron wave function. mdpi.com This approach is particularly useful for studying the properties of halogenated alkenes.
DFT calculations can provide valuable data on the geometric parameters (bond lengths and angles), vibrational frequencies, and relative energies of different isomers and conformers of this compound. For example, DFT could be used to determine the most stable geometric arrangement of the atoms and to predict its infrared spectrum. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311G(d,p)) is crucial for obtaining reliable results. youtube.com DFT is also instrumental in studying reaction mechanisms by locating transition states and calculating activation barriers. researchgate.net
Conformational Analysis and Isomerism of Dichlorodifluoropropenes
The presence of a double bond and multiple halogen substituents in dichlorodifluoropropenes leads to the possibility of various isomers and conformers. youtube.com Computational methods are essential for understanding the energetic relationships between these different forms.
Cis/Trans Isomerism and Energetic Considerations
For dichlorodifluoropropenes, cis/trans isomerism (also known as E/Z isomerism) can occur depending on the arrangement of substituents around the carbon-carbon double bond. In the case of this compound, the two chlorine atoms are attached to the same carbon atom (C1), so it does not exhibit cis/trans isomerism itself. However, other isomers of dichlorodifluoropropene, such as 1,3-dichloro-1,3-difluoropropene, would have cis and trans isomers.
Computational chemistry can be used to calculate the relative energies of these isomers. For instance, the (Z)-1,3-dichloro-3,3-difluoroprop-1-ene isomer has been computationally characterized. nih.gov Theoretical calculations would typically predict the trans isomer to be more stable than the cis isomer due to reduced steric hindrance between bulky substituents. The energy difference between the isomers can be quantified using methods like DFT, which helps in understanding their relative populations at equilibrium.
Rotational Barriers and Molecular Conformations
While the carbon-carbon double bond restricts rotation, rotation around the single bonds in dichlorodifluoropropenes gives rise to different conformers. youtube.com For this compound, rotation can occur around the C2-C3 single bond.
The stability of different conformers is influenced by a combination of steric and electronic effects. msu.edu For example, in similar halogenated alkanes like 1,2-dichloroethane, staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. nih.govyoutube.com The presence of electronegative fluorine and chlorine atoms can also lead to stabilizing or destabilizing electrostatic interactions between different parts of the molecule.
Computational methods can be used to map the potential energy surface as a function of the dihedral angle of rotation around the single bond. This allows for the determination of the energy barriers to rotation and the identification of the most stable conformers. youtube.com For example, a "gauche effect," where a conformation with adjacent electronegative substituents is unexpectedly stable, might be observed and can be explained through hyperconjugation arguments supported by molecular orbital calculations. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products, and calculate the activation energies. mdpi.com
For instance, the addition of a reagent across the double bond of this compound can be modeled to understand the regioselectivity and stereoselectivity of the reaction. DFT calculations can be used to compare the energies of different possible reaction pathways, thereby predicting the most likely mechanism. This information is crucial for optimizing reaction conditions and for designing new synthetic routes.
An example of a reaction that could be studied is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with the double bond of the dichlorodifluoropropene to form a five-membered heterocyclic ring. mdpi.com Computational studies can help in understanding the role of the substituents on the reactivity of the double bond and the stereochemical outcome of the cycloaddition. mdpi.com
Below is a table summarizing some computed properties for this compound and a related compound.
| Property | This compound | (Z)-1,3-dichloro-3,3-difluoroprop-1-ene |
| Molecular Formula | C₃H₂Cl₂F₂ nih.gov | C₃H₂Cl₂F₂ nih.gov |
| Molecular Weight | 146.95 g/mol nih.gov | 146.95 g/mol nih.gov |
| IUPAC Name | This compound nih.gov | (Z)-1,3-dichloro-3,3-difluoroprop-1-ene nih.gov |
| InChIKey | WZBFBGLQXCGMFG-UHFFFAOYSA-N nih.gov | DYASWFAOCHPTRT-UPHRSURJSA-N nih.gov |
| SMILES | C(=C(Cl)Cl)C(F)F nih.gov | C(=C\Cl)\C(F)(F)Cl nih.gov |
Transition State Analysis for Key Reactions
A critical aspect of understanding the chemical reactivity of this compound would be the computational analysis of transition states for its key reactions. Transition state theory is a cornerstone of chemical kinetics, and computational methods, particularly Density Functional Theory (DFT), are adept at locating and characterizing the high-energy transition state structures that connect reactants and products.
For this compound, potential reactions of interest would include, but not be limited to, nucleophilic substitution at the vinylic carbon, addition reactions across the double bond, and elimination reactions. To analyze these, computational chemists would model the reaction pathways, calculating the potential energy surface to identify the coordinates of the transition state.
Key parameters that would be determined from a transition state analysis include:
Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. This is a crucial determinant of the reaction rate.
Geometry of the Transition State: The specific arrangement of atoms at the highest point of the reaction energy profile. This provides insight into the mechanism of bond breaking and formation.
Vibrational Frequencies: Calculation of vibrational frequencies of the transition state is essential. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
While no specific data for this compound is available, a hypothetical data table for a reaction is presented below to illustrate the expected output of such a study.
Hypothetical Transition State Analysis Data
| Reaction | Computational Method | Basis Set | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| Nucleophilic attack by OH⁻ | B3LYP | 6-311+G(d,p) | 25.4 | -450 |
| Addition of HBr | MP2 | aug-cc-pVTZ | 15.2 | -280 |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability.
For this compound, FMO analysis would be used to understand its behavior in various reactions, such as cycloadditions or reactions with nucleophiles and electrophiles. DFT calculations are commonly used to determine the energies and shapes of the HOMO and LUMO.
Key insights from FMO analysis would include:
HOMO and LUMO Energies: These values indicate the molecule's ability to donate or accept electrons. A lower LUMO energy suggests a better electron acceptor, while a higher HOMO energy indicates a better electron donor.
HOMO-LUMO Gap: A smaller gap generally implies higher reactivity.
Orbital Coefficients: The distribution of the HOMO and LUMO over the atoms of the molecule reveals the most likely sites for nucleophilic or electrophilic attack.
Without specific published research, a table of hypothetical FMO data is provided for illustrative purposes.
Hypothetical Frontier Molecular Orbital Data
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| B3LYP | 6-31G(d) | -7.25 | -0.89 | 6.36 |
| M06-2X | 6-311+G(d,p) | -7.51 | -0.75 | 6.76 |
Spectroscopic Property Prediction from Computational Models
Computational models are extensively used to predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, DFT calculations would be the method of choice. By calculating the second derivatives of the energy with respect to the nuclear coordinates, one can obtain the vibrational frequencies and their corresponding IR intensities. Similarly, by calculating the nuclear magnetic shielding tensors, one can predict the NMR chemical shifts.
Hypothetical Predicted Spectroscopic Data
Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity (km/mol) |
|---|---|---|
| C=C stretch | 1645 | 55 |
| C-Cl stretch | 850 | 120 |
| C-F stretch | 1150 | 250 |
| C-H bend | 1420 | 30 |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CCl₂) | 125.8 |
| C2 (=CH) | 118.3 |
| C3 (CHF₂) | 112.5 (t) |
(Note: 't' indicates a triplet due to coupling with fluorine)
Applications of 1,1 Dichloro 3,3 Difluoroprop 1 Ene in Advanced Chemical Synthesis
Role as a Synthetic Building Block for Fluorine-Containing Compoundsrsc.org
As a fluorinated building block, 1,1-dichloro-3,3-difluoroprop-1-ene offers a strategic entry point for the synthesis of more complex fluorine-containing molecules. The presence of both dichloroalkenyl and difluoroalkyl moieties within the same structure allows for a range of chemical transformations, making it a valuable precursor in organofluorine chemistry.
Precursor for Halogenated Alkanes and Alkenes
This compound serves as a precursor for the synthesis of other halogenated alkanes and alkenes through various addition and substitution reactions. The double bond can be selectively halogenated to introduce additional halogen atoms, leading to the formation of saturated haloalkanes. For instance, the addition of chlorine or bromine across the double bond would yield tetrachloro- or dichlorodibromo- difluoropropane derivatives.
Furthermore, the chlorine atoms on the double bond can be substituted, offering a pathway to a diverse range of functionalized alkenes. While specific research detailing the direct conversion of this compound to other halogenated alkenes is not extensively documented in readily available literature, the general reactivity of dichloroalkenes suggests potential for such transformations. nih.gov
One of the key applications of similar halogenated propenes is in the synthesis of cyclopropane (B1198618) derivatives. rsc.orgbeilstein-journals.orgnih.govnih.gov The reaction of dihalocarbenes, which can be generated from various precursors, with alkenes is a common method for forming cyclopropane rings. It is plausible that this compound could be utilized in the synthesis of novel fluorinated cyclopropanes, which are of interest in medicinal and agricultural chemistry. rsc.orgnih.gov
| Precursor | Reagents and Conditions | Product | Application of Product |
| 1,1,1,3,3-Pentachloropropane | Anhydrous HF, Vapor-phase catalytic fluorination | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | Refrigerant, Foaming agent researchgate.net |
| 1,1,1,3-Tetrachloropropane (B89638) | Antimony trifluoride, Lewis acid catalyst | 1,3-Dichloro-1,1-difluoropropane (B1294485) | Chemical Intermediate copoldb.jp |
| 1,1,2,3-Tetrachloro-2,3,3-trifluoropropane | Aqueous sodium hydroxide (B78521) | 1,1,3-Trichloro-2,3,3-trifluoropropene | Fumigant google.com |
Intermediate in the Synthesis of Specialty Fluorinated Materials
The unique electronic properties conferred by the fluorine atoms make this compound a valuable intermediate in the synthesis of specialty fluorinated materials. These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. beilstein-journals.org While direct polymerization of this compound is not widely reported, it can be used as a comonomer or a precursor to monomers for the synthesis of novel fluoropolymers. nih.govgoogle.com
The field of fluoropolymers is extensive, with materials like polytetrafluoroethylene (PTFE) being well-known. The incorporation of monomers derived from this compound could lead to polymers with tailored properties, potentially finding applications in coatings, seals, and membranes.
Utility in the Production of Fluorinated Intermediates for Industrial Processes
The industrial significance of this compound lies in its role as a precursor to key fluorinated intermediates used in various large-scale manufacturing processes.
Precursors for Refrigerants and Foaming Agents
The development of new refrigerants with low global warming potential (GWP) is a major focus of the chemical industry. Hydrofluoroolefins (HFOs) have emerged as promising candidates to replace older hydrofluorocarbons (HFCs). While direct conversion pathways are not always explicitly detailed, halogenated propenes are critical starting materials in the multi-step synthesis of HFOs like HFO-1234yf (2,3,3,3-tetrafluoropropene). labnovo.com For instance, the synthesis of HFC-245fa (1,1,1,3,3-pentafluoropropane), a known foaming agent, can start from pentachloropropane, highlighting the importance of chlorinated precursors in the production of fluorinated compounds. researchgate.netgoogle.comgoogle.comgoogle.comecetoc.orgresearchgate.net The structural similarity of this compound to intermediates in these processes suggests its potential utility.
| Precursor Compound | Target Product | Application |
| Halogenated Propenes | HFO-1234yf | Refrigerant labnovo.com |
| 1,1,1,3,3-Pentachloropropane | HFC-245fa | Foaming Agent, Refrigerant researchgate.netecetoc.org |
| 1,1-Dichloro-1-fluoroethane | Not specified | Blowing Agent nih.gov |
Intermediates for Agrochemical and Pharmaceutical Synthesis
The introduction of fluorine into bioactive molecules is a widely used strategy in the development of modern agrochemicals and pharmaceuticals to enhance their efficacy, metabolic stability, and bioavailability. nih.govrsc.orgresearchgate.netnih.govmdpi.comnih.gov Halogenated building blocks like this compound are valuable for introducing fluorinated moieties into complex molecular scaffolds.
For example, 1,3-dichloropropene (B49464) is a known agrochemical, used as a nematicide. wikipedia.org The synthesis of various fluorinated heterocyclic compounds, which are common motifs in agrochemicals and pharmaceuticals, often relies on fluorinated starting materials. nih.govnih.govresearchgate.net The reactivity of the double bond and the halogen atoms in this compound allows for its incorporation into such heterocyclic systems through reactions like cycloadditions. nih.govwikipedia.orgyoutube.comyoutube.comyoutube.com
A significant application of similar dichloroalkenes is in the synthesis of pyrethroid insecticides. nih.gov While specific syntheses starting from this compound are not detailed, the general synthetic routes to pyrethroids often involve the reaction of a dichloroalkene-containing fragment.
Furthermore, fluorinated triazoles, a class of compounds with a broad range of biological activities, can be synthesized using fluorinated building blocks. nih.gov The Huisgen 1,3-dipolar cycloaddition is a key reaction for forming the triazole ring, and a fluorinated dipolarophile derived from this compound could be a potential substrate. wikipedia.orgyoutube.comyoutube.com
| Precursor/Intermediate | Target Compound Class | Application Area |
| 1,3-Dichloropropene | Nematicides | Agrochemical wikipedia.org |
| Halogenated Alkenes | Pyrethroids | Agrochemical (Insecticide) nih.gov |
| Fluorinated Building Blocks | Fluorinated Triazoles | Agrochemical, Pharmaceutical nih.gov |
| Fluorinated Building Blocks | Fluorinated Heterocycles | Agrochemical, Pharmaceutical nih.govnih.govresearchgate.net |
Development of Novel Materials via Polymerization or Derivatization
The potential for this compound to be used in the development of novel materials extends beyond its role as a precursor to existing classes of compounds. Through polymerization and derivatization reactions, new materials with unique properties can be accessed.
Although the homopolymerization of this compound may be challenging, it could potentially be copolymerized with other monomers to create fluorinated polymers with tailored characteristics. nih.govgoogle.com The resulting polymers could find applications in areas requiring chemical resistance and thermal stability.
Derivatization of this compound can lead to a variety of new molecules. For example, cycloaddition reactions, such as the [3+2] cycloaddition with 1,3-dipoles, can be employed to construct five-membered heterocyclic rings. nih.govwikipedia.orgyoutube.comyoutube.com These reactions are fundamental in synthetic organic chemistry for creating complex molecular architectures that may possess interesting biological or material properties. The presence of both chlorine and fluorine atoms offers multiple sites for further functionalization, expanding the range of accessible derivatives.
Environmental Photochemistry and Degradation Pathways of Halogenated Propenes
Atmospheric Degradation Mechanisms
The primary sink for many volatile organic compounds in the atmosphere is degradation initiated by photochemically generated reactive species.
Hydroxyl Radical Initiated Oxidation
The principal atmospheric degradation pathway for 1,1-dichloro-3,3-difluoroprop-1-ene is expected to be its reaction with the hydroxyl radical (•OH). Halogenated alkenes are known to react with •OH radicals, and the rate of this reaction is a key determinant of their atmospheric lifetime. For instance, the atmospheric lifetime of trans-1-chloro-3,3,3-trifluoropropylene is estimated to be around 40 days, primarily governed by its reaction with •OH radicals. copernicus.orgscispace.comcopernicus.orgresearchgate.net Similarly, 1,1-dichloroethene has a calculated atmospheric half-life of 1.5 to 3 days due to this oxidative process. cdc.gov
Photolytic Decomposition Pathways
Direct photolysis, the breakdown of a molecule by direct absorption of solar radiation, is another potential atmospheric degradation pathway. However, for many halogenated alkenes, this process is generally considered to be less significant than hydroxyl radical-initiated oxidation. cdc.gov The effectiveness of photolytic decomposition depends on the molecule's ability to absorb light in the actinic region of the solar spectrum (wavelengths greater than 290 nm). Without specific absorption spectra for this compound, its susceptibility to direct photolysis remains speculative.
Aqueous Phase Degradation Studies
The fate of this compound in aquatic environments would be governed by both abiotic and biotic processes.
Biotransformation in Aquatic Systems
Microbial degradation is a crucial process in the environmental breakdown of many organic pollutants. nih.gov Microorganisms have evolved diverse enzymatic pathways to break down halogenated compounds. For example, some bacteria can utilize 1,3-dichloropropene (B49464) as a carbon source. epa.gov The presence of both chlorine and fluorine atoms in this compound may present a challenge for microbial enzymes, potentially leading to slow or incomplete degradation. The specific microbial communities present and environmental conditions would heavily influence the rate and extent of biotransformation.
Soil Degradation and Transport Mechanisms
In the soil environment, the fate of this compound would be controlled by a combination of sorption, transport, and degradation processes.
The mobility of organic compounds in soil is influenced by their tendency to adsorb to soil particles, a process often correlated with the soil's organic carbon content. frontiersin.orgresearchgate.net Halogenated compounds exhibit a range of soil mobility. For instance, 1,3-dichloropropene has been reported to have medium to low soil mobility. epa.gov The persistence of this compound in soil can be significant, with a reported half-life of up to 69 days. epa.gov
Degradation in soil can occur through both abiotic (e.g., hydrolysis) and biotic pathways. The rate of degradation of 1,3-dichloropropenes in soil has been observed to be in the range of 2-3.5% per day in sandy soils. wur.nl The specific degradation rates and transport characteristics of this compound in different soil types are yet to be determined. The interaction of its dichlorovinyl and difluoroethyl moieties with soil components will be a key factor in its environmental persistence and potential for groundwater contamination.
Soil Sorption and Mobility
The interaction of this compound with soil matrices is a critical determinant of its environmental transport and fate. This interaction is primarily governed by sorption processes, which dictate the compound's partitioning between the soil and water phases. The extent of sorption influences its mobility, and consequently, its potential to leach into groundwater or volatilize into the atmosphere.
Research Findings on Soil Sorption and Mobility
Tools such as the U.S. Environmental Protection Agency's (EPA) EPI (Estimation Programs Interface) Suite™ can provide estimated values for properties like the log octanol-water partition coefficient (log Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). episuite.devepa.govresearchgate.net The log Kow is a measure of a chemical's hydrophobicity and is often correlated with its tendency to sorb to organic matter in soil. The PubChem database reports a computed XLogP3 value, an estimate of log Kow, for this compound as 2.8. nih.gov
Using this estimated log Kow, the Koc can be predicted. Generally, a higher Koc value indicates stronger sorption to soil organic matter and lower mobility, while a lower Koc value suggests weaker sorption and higher mobility. Based on its structure as a halogenated alkene, it is anticipated that the sorption of this compound will be influenced by the soil's organic carbon content and clay mineralogy.
Data Table: Estimated Physicochemical Properties for Soil Sorption Assessment
| Property | Estimated Value | Source | Significance for Soil Sorption and Mobility |
| Log Kow (Octanol-Water Partition Coefficient) | 2.8 | PubChem nih.gov | Indicates a moderate potential for partitioning from water into organic phases like soil organic matter. |
| Koc (Soil Organic Carbon-Water Partition Coefficient) | Estimated based on Log Kow | QSAR Models acs.orgnih.gov | A quantitative measure of the chemical's tendency to be adsorbed by soil and sediment. Higher values suggest lower mobility. |
Note: The Koc value is an estimation and should be interpreted with caution in the absence of experimental data.
Microbial Degradation in Terrestrial Environments
The biodegradation of this compound in soil is a key process that can lead to its dissipation and detoxification. However, the presence of both chlorine and fluorine atoms on the molecule presents significant challenges to microbial enzymatic systems.
Research Findings on Microbial Degradation
Specific studies on the microbial degradation of this compound are scarce. However, research on the biodegradation of other halogenated hydrocarbons provides insights into potential degradation pathways. nih.govnih.gov The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds, particularly those with multiple fluorine atoms, generally resistant to microbial degradation. nih.govnih.govnih.gov The end product of defluorination, the fluoride (B91410) ion, can also be toxic to microorganisms, further impeding the degradation process. nih.gov
The degradation of chlorinated alkenes is better understood and often proceeds through oxidative or reductive pathways. For instance, some bacteria can co-metabolically degrade chlorinated ethenes using oxygenase enzymes. It is plausible that the initial steps in the degradation of this compound could involve either the cleavage of the carbon-chlorine or the carbon-fluorine bonds. Given the lower bond energy of the C-Cl bond compared to the C-F bond, initial dehalogenation would likely target the chlorine atoms.
Potential initial degradation steps could include:
Reductive dehalogenation: The replacement of a chlorine atom with a hydrogen atom under anaerobic conditions.
Oxidative dehalogenation: The incorporation of oxygen into the molecule, leading to the removal of a halogen.
Hydrolytic dehalogenation: The replacement of a halogen with a hydroxyl group.
Microorganisms from genera such as Pseudomonas have been identified as capable of degrading other chlorinated propenes, but their ability to act on a di-chloro, di-fluoro substituted propene is unknown. The combination of both chlorine and fluorine atoms on the same molecule likely makes this compound a recalcitrant compound in terrestrial environments.
Advanced Analytical Methodologies for the Detection and Quantification of 1,1 Dichloro 3,3 Difluoroprop 1 Ene in Environmental Matrices
Chromatographic Techniques
Chromatography is the cornerstone for separating 1,1-Dichloro-3,3-difluoroprop-1-ene from other compounds within an environmental sample.
Given its predicted volatility, Gas Chromatography (GC) is the principal separation technique for this compound. After a sample is introduced into the GC system, the compound is volatilized and separated from other components as it passes through a capillary column. The choice of detector is critical for achieving the required sensitivity and selectivity.
Electron Capture Detector (ECD) : The ECD is highly sensitive to halogenated compounds. The presence of two chlorine atoms and two fluorine atoms in the target molecule makes the ECD an exceptionally suitable detector for trace-level quantification. It offers excellent sensitivity, often in the picogram (pg) range.
Hall Electrolytic Conductivity Detector (HECD) : The HECD can be operated in a halogen-specific mode, providing high selectivity for chlorinated and fluorinated compounds while minimizing interference from other non-halogenated substances in the sample. who.int
Flame Ionization Detector (FID) : While a more universal detector for organic compounds, the FID is less sensitive to halogenated compounds compared to the ECD or HECD and would likely be used only for screening at higher concentrations. who.int
For the analysis of related dichloropropenes, specific capillary columns like Carbowax or Chromosorb have been utilized, which would likely be suitable starting points for method development for this compound. who.intnist.gov
Table 1: Illustrative GC Detectors for Analysis of Halogenated Alkenes
| Detector | Principle of Operation | Selectivity | Typical Application |
| Electron Capture Detector (ECD) | Measures the decrease in current from a radioactive beta source as analyte molecules capture electrons. | Highly selective for electrophilic compounds (e.g., halogens). | Trace analysis of pesticides, PCBs, and halogenated VOCs. |
| Hall Electrolytic Conductivity Detector (HECD) | Analytes are combusted, and the resulting products are dissolved in a solvent, changing its conductivity. | Selective for halogen, sulfur, or nitrogen-containing compounds depending on the mode. | Environmental analysis where matrix interference is a concern. |
| Flame Ionization Detector (FID) | Measures the ions produced when organic compounds are burned in a hydrogen-air flame. | Responds to nearly all carbon-containing compounds. | General analysis of organic compounds. |
Liquid Chromatography (LC) is generally not the primary choice for analyzing highly volatile compounds like this compound. The compound's high vapor pressure and low polarity make it difficult to retain on standard reversed-phase LC columns. Therefore, GC-based methods are overwhelmingly preferred and more practical for this type of analyte. While specialized LC methods could theoretically be developed, they are not standard practice for such VOCs.
Mass Spectrometric Detection Techniques
Mass Spectrometry (MS) provides definitive identification and confirmation of the analyte's identity by measuring its mass-to-charge ratio and fragmentation patterns. When coupled with a chromatographic separation technique, it offers the highest level of confidence in analytical results.
The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile environmental contaminants. who.intcdc.gov For this compound, a sample extract would be injected into the GC, and as the separated compound elutes from the column, it enters the mass spectrometer.
In the MS, the molecule is ionized, typically through electron ionization (EI), causing it to form a molecular ion and characteristic fragment ions. By using the MS in selected ion monitoring (SIM) mode, the instrument can be set to detect only the specific ions corresponding to the target analyte. This technique dramatically increases sensitivity and reduces background noise, allowing for detection at parts-per-trillion (ppt) levels. Standardized methods like EPA Method 524.2, used for other VOCs in water, employ GC-MS and could be adapted for this compound. cdc.gov
As LC is not ideal for this compound, LC-MS/MS (tandem mass spectrometry) is not a conventional approach. However, the principles of tandem mass spectrometry are highly relevant to GC-MS/MS. Should an extremely low detection limit be required in a very complex matrix, GC-MS/MS could be employed. This technique adds another layer of specificity by selecting a primary ion (the parent ion) and then fragmenting it to produce a secondary product ion for detection. This process, known as multiple reaction monitoring (MRM), is exceptionally selective and robust, minimizing false positives. Recent advances in LC-MS/MS have enabled comprehensive monitoring of various compounds in a single run, highlighting the power of tandem mass spectrometry in analytical chemistry. nih.govnih.gov
Advanced Sample Preparation and Extraction Methods for Environmental Samples
Effective sample preparation is crucial to isolate this compound from the environmental matrix (water, soil, air) and concentrate it to levels detectable by the instrument. env.go.jp
Purge and Trap (P&T) : This is the most common and effective method for extracting volatile organic compounds from water and soil samples. env.go.jpepa.gov An inert gas (like helium or nitrogen) is bubbled through the water sample (or a soil/water slurry), purging the volatile this compound out of the matrix. The gas stream is then passed through a sorbent trap, which captures the analyte. The trap is subsequently heated rapidly, and the desorbed compound is swept directly into the GC or GC-MS system. cdc.govwho.int This technique is central to many EPA methods for VOC analysis. epa.govpsu.edu
Headspace Analysis : In static headspace analysis, a water or soil sample is placed in a sealed vial and heated to allow volatile compounds to equilibrate between the sample and the gas phase (headspace) above it. env.go.jp A portion of the headspace gas is then injected into the GC. This method is often simpler than P&T but can be less sensitive. qub.ac.uk
Solvent Extraction : For soil or sediment samples, solvent extraction with a solvent like methanol (B129727) can be used. epa.gov The soil is mixed with methanol, which extracts the target compound. The resulting solvent extract is then often diluted with water and analyzed via purge and trap GC-MS. epa.gov For water samples, liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or hexane (B92381) could also be employed, although this is less common for highly volatile compounds than P&T. who.intnih.gov
Table 2: Comparison of Sample Preparation Techniques for Volatile Compounds
| Technique | Applicable Matrices | Principle | Advantages | Limitations |
| Purge and Trap (P&T) | Water, Soil, Sediment | Analyte is purged from the sample with inert gas and concentrated on a sorbent trap. | High sensitivity, excellent for trace analysis, automated. | Can be complex; potential for sample foaming. |
| Static Headspace (HS) | Water, Soil, Solids | Volatile analytes partition into the gas phase of a sealed vial upon heating. | Simple, fast, automated, reduces matrix effects. | Less sensitive than P&T; requires careful calibration. |
| Solvent Extraction | Soil, Sediment, Sludge | Analyte is dissolved from the sample matrix into a liquid solvent. | Can handle higher concentrations; straightforward. | Co-extraction of interferences; solvent disposal issues. |
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile organic compounds (VOCs) like this compound from environmental samples. sigmaaldrich.com The principle of SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. sigmaaldrich.com
The SPME process involves two main steps: extraction and desorption. During extraction, the coated fiber is exposed to the sample (either directly immersed in a liquid sample or in the headspace above a liquid or solid sample). The analytes adsorb to the fiber coating until equilibrium is reached. Subsequently, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. sigmaaldrich.com
Key advantages of SPME include:
Simplicity and Speed: SPME integrates sampling, extraction, and concentration into a single step, reducing sample handling and analysis time. nih.gov
Solvent-Free: It eliminates the need for organic solvents, making it a more environmentally friendly technique. sigmaaldrich.comnih.gov
High Sensitivity: By concentrating analytes on the fiber, SPME can achieve low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. sigmaaldrich.com
Versatility: A variety of fiber coatings with different polarities and thicknesses are available, allowing for the optimization of the extraction process for a wide range of analytes and matrices. sigmaaldrich.com
For the analysis of this compound, a non-polar fiber coating such as polydimethylsiloxane (B3030410) (PDMS) would likely be effective due to the non-polar nature of the analyte. Headspace SPME (HS-SPME) is particularly advantageous for complex matrices like soil and sediment, as it minimizes the exposure of the fiber to non-volatile matrix components that could interfere with the analysis. Optimization of parameters such as extraction time, temperature, and sample agitation is crucial for achieving reproducible and accurate quantification.
While specific studies on the application of SPME for this compound are not widely documented, the established use of this technique for other dichloropropene isomers and volatile halogenated hydrocarbons provides a strong basis for its applicability. researchgate.net
Purge-and-Trap Techniques
Purge-and-trap is a highly effective method for extracting and concentrating volatile organic compounds from aqueous and solid samples, making it a standard technique for the environmental analysis of compounds like this compound. gcms.cz This dynamic headspace technique involves purging a sample with an inert gas (such as helium or nitrogen) to transfer the volatile analytes from the sample matrix into the gas phase. teledynelabs.com
The process consists of three main stages:
Purging: The inert gas is bubbled through the sample, stripping the volatile compounds out of the matrix. gcms.cz
Trapping: The gas stream is then passed through a trap containing one or more sorbent materials, which retain the analytes of interest while allowing the purge gas to pass through. teledynelabs.com
Desorption: After purging is complete, the trap is rapidly heated, and the trapped analytes are thermally desorbed and swept by a carrier gas into a gas chromatograph for separation and detection. gcms.cz
The efficiency of the purge-and-trap process is influenced by several factors, including purge gas flow rate, purge time, sample temperature, and the choice of sorbent materials in the trap. gcms.cz For water-soluble compounds, increasing the sample temperature can enhance purging efficiency. gcms.cz For the analysis of other dichloropropenes, EPA methods often specify the use of purge-and-trap techniques followed by GC analysis. cdc.gov For instance, EPA Method 524.2, which utilizes purge-and-trap GC/MS, is used for the analysis of 1,2-dichloropropene (B1580525) in water. cdc.gov
The following table outlines typical parameters for a purge-and-trap GC-MS analysis, which could be adapted for this compound.
| Parameter | Typical Setting | Purpose |
| Purge Gas | Helium | To strip volatile analytes from the sample matrix. |
| Purge Flow | 40 mL/min | Controls the rate of analyte removal from the sample. |
| Purge Time | 11 min | Determines the total volume of gas used to purge the sample. |
| Sample Temperature | Ambient to 40°C | Can be increased to improve the extraction of less volatile or more soluble compounds. |
| Trap Sorbents | A combination of Tenax, silica gel, and charcoal | To efficiently trap a wide range of volatile organic compounds. |
| Desorb Temperature | 250°C | To rapidly release trapped analytes from the sorbent trap. |
| Desorb Time | 2 min | Ensures complete transfer of analytes to the GC column. |
This technique provides excellent sensitivity and is particularly well-suited for the analysis of drinking water and groundwater samples for VOCs at regulatory concern levels.
Isotope Ratio Mass Spectrometry for Source Apportionment
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the origin and fate of chemical compounds in the environment by measuring the relative abundances of their stable isotopes. nih.govresearchgate.net For organic compounds like this compound, the stable isotope ratios of carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl) can provide valuable information for source apportionment.
The underlying principle of IRMS is that the isotopic composition of a compound can vary depending on its source materials and the physical and chemical processes it has undergone. researchgate.net These variations, known as isotopic fractionation, can create a unique isotopic signature for a compound from a specific source.
When coupled with a separation technique like gas chromatography (GC-IRMS), it is possible to determine the isotope ratios of individual compounds within a complex mixture. researchgate.net This is particularly useful in environmental forensics to distinguish between different sources of contamination. For example, if this compound were to be detected in groundwater, IRMS could potentially be used to determine if the contamination originated from an industrial discharge, an agricultural application, or the degradation of another chemical product, provided that the isotopic signatures of these sources are distinct.
The application of IRMS in environmental studies includes:
Identifying sources of pollution: Differentiating between natural and anthropogenic sources of a compound. nih.gov
Tracing the transport and fate of contaminants: Monitoring changes in isotopic composition as a compound moves through the environment and undergoes degradation.
Authenticating the origin of products: Used in food and fragrance industries to verify the origin of natural products. nih.gov
While specific applications of IRMS for the source apportionment of this compound are not yet established in the literature, the principles of the technique are broadly applicable to halogenated hydrocarbons. Further research in this area could provide a powerful tool for managing and remediating environmental contamination with this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1-dichloro-3,3-difluoroprop-1-ene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis often involves halogen exchange or dehydrohalogenation reactions. For example, integrated processes using catalysts like KF or phase-transfer catalysts (e.g., tetrabutylammonium bromide) under controlled temperatures (80–120°C) can improve yields by minimizing side reactions such as isomerization . Optimization may include adjusting reagent stoichiometry (e.g., Cl/F molar ratios) and solvent polarity to favor the desired product .
Q. How can researchers ensure the purity and correct isomer configuration of this compound during synthesis?
- Methodological Answer : Analytical techniques such as GC-MS and ¹H/¹⁹F NMR are critical. For isomer differentiation, coupling constants in NMR (e.g., JF-F or JCl-F) and retention times in GC can distinguish cis/trans configurations. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., C-Cl stretching at ~550 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to volatility and potential respiratory irritation. First-aid measures include immediate flushing of eyes/skin with water (15+ minutes) and avoiding mouth-to-mouth resuscitation if inhaled. Store in sealed containers under inert gas (N2) to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing Cl and F groups polarize the double bond, enhancing electrophilicity. Computational studies (e.g., DFT calculations) can map electron density distributions and predict regioselectivity. Experimentally, kinetic studies under varying temperatures and nucleophile concentrations (e.g., using Grignard reagents) quantify activation parameters .
Q. What strategies resolve contradictions in reported yields for this compound synthesis across different methodologies?
- Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables like catalyst loading, solvent polarity, and reaction time. For example, shows that co-production processes (e.g., with trans-1-chloro-3,3,3-trifluoropropene) require precise temperature gradients to suppress byproducts. Cross-validation using multiple characterization methods (e.g., XRD for crystal structure) ensures product identity .
Q. How can computational models predict the environmental degradation pathways of this compound?
- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models and molecular docking simulate interactions with environmental enzymes (e.g., cytochrome P450). Hydrolysis and photolysis rates are estimated via Arrhenius equations and UV-Vis spectral analysis. Experimental validation involves GC-MS monitoring of degradation products in aqueous/organic matrices .
Q. What role does steric hindrance play in the stability of this compound derivatives during storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess decomposition. Steric effects are analyzed via X-ray crystallography or molecular dynamics simulations. For derivatives, substituent bulk (e.g., aryl groups) can impede hydrolysis; TGA-DSC monitors thermal stability, while NMR tracks structural changes over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
